Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-3-fluoropicolinamide

Physicochemical characterization Process chemistry Purification optimization

6-Chloro-3-fluoropicolinamide (CAS 1851115-33-7; synonym: 6-chloro-3-fluoropyridine-2-carboxamide) is a dihalogenated picolinamide derivative with molecular formula C₆H₄ClFN₂O and molecular weight 174.56 g·mol⁻¹. It bears a chlorine atom at the pyridine 6-position and a fluorine atom at the 3-position, with a free primary amide at the 2-position.

Molecular Formula C6H4ClFN2O
Molecular Weight 174.56 g/mol
Cat. No. B13659554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoropicolinamide
Molecular FormulaC6H4ClFN2O
Molecular Weight174.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)C(=O)N)Cl
InChIInChI=1S/C6H4ClFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)
InChIKeyGVLFDJJZKQPWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoropicolinamide (CAS 1851115-33-7): Procurement-Relevant Identity and Physicochemical Baseline for the Dual-Halogenated Picolinamide Building Block


6-Chloro-3-fluoropicolinamide (CAS 1851115-33-7; synonym: 6-chloro-3-fluoropyridine-2-carboxamide) is a dihalogenated picolinamide derivative with molecular formula C₆H₄ClFN₂O and molecular weight 174.56 g·mol⁻¹ [1]. It bears a chlorine atom at the pyridine 6-position and a fluorine atom at the 3-position, with a free primary amide at the 2-position. Computed physicochemical descriptors include a predicted density of 1.485 ± 0.06 g·cm⁻³, predicted boiling point of 246.3 ± 40.0 °C, XLogP3-AA of 1.1, topological polar surface area of 56 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at certified purities of ≥95% (Bidepharm) and 98% (Leyan) with batch-specific QC documentation including NMR, HPLC, and GC . Its core value proposition as a procurement target lies in the unique electronic and steric profile conferred by the simultaneous presence of chlorine and fluorine substituents on the pyridine ring, which cannot be replicated by any mono-halogenated picolinamide analog.

Why 6-Chloro-3-fluoropicolinamide Cannot Be Replaced by Mono-Halogenated or Differently Substituted Picolinamide Analogs


Generic substitution among picolinamide analogs is not scientifically supportable because the identity, number, and positional arrangement of halogen substituents on the pyridine ring govern every critical property relevant to downstream application performance: electronic character of the ring (Hammett σ values), dipole moment orientation, hydrogen-bonding capacity of the amide, lipophilicity, metabolic stability, and chemical reactivity at both the halogen-bearing carbons and the amide nitrogen [1]. Replacing 6-chloro-3-fluoropicolinamide with 6-chloropicolinamide (CAS 70593-61-2) eliminates the 3-fluoro substituent, resulting in a substantially different boiling point (312.2 °C vs. 246.3 °C), density (1.381 vs. 1.485 g·cm⁻³), and electronic landscape . Conversely, substituting with 3-fluoropicolinamide (MW 140.12) removes the chlorine at C6, sacrificing the chlorine-mediated reactivity handle (SNAr at C6) and altering lipophilicity . The 6-chloro-3-fluoro combination is not additive but synergistic: fluorine's strong electron-withdrawing effect activates the C6 position for nucleophilic aromatic substitution while simultaneously modulating the pKa of the adjacent amide and enhancing metabolic oxidative stability—a profile that no mono-halogenated or dichloro variant can reproduce [1]. These differences translate directly into divergent outcomes in medicinal chemistry SAR campaigns, agrochemical lead optimization, and cross-coupling reaction yields, as elaborated in the quantitative evidence below.

6-Chloro-3-fluoropicolinamide: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Reduction of ~66 °C vs. 6-Chloropicolinamide Enables Milder Distillation and Purification Windows

The introduction of a fluorine atom at the 3-position of the pyridine ring substantially lowers the predicted boiling point of 6-chloro-3-fluoropicolinamide (246.3 ± 40.0 °C) relative to its mono-chlorinated analog 6-chloropicolinamide (312.2 ± 27.0 °C), a difference of approximately 66 °C . This reduction is consistent with the decreased molecular polarizability and weaker intermolecular dipole-dipole interactions imparted by the compact, highly electronegative fluorine substituent compared to a C–H group. The lower boiling point translates into tangible process advantages: reduced energy input for distillative purification, lower thermal degradation risk during solvent removal, and expanded compatibility with temperature-sensitive downstream coupling partners .

Physicochemical characterization Process chemistry Purification optimization

Density Increase of ~7.5% vs. 6-Chloropicolinamide Reflects Enhanced Molecular Packing and Crystallinity Potential

6-Chloro-3-fluoropicolinamide exhibits a predicted density of 1.485 ± 0.06 g·cm⁻³, compared to 1.381 ± 0.06 g·cm⁻³ for 6-chloropicolinamide, representing a 7.5% increase . The higher density arises from the replacement of a hydrogen atom (van der Waals radius ~1.20 Å) with fluorine (~1.47 Å) at the 3-position, combined with fluorine's capacity to participate in C–F···H–N and C–F···C=O multipolar interactions that promote tighter crystal lattice packing. In agrochemical and pharmaceutical intermediate contexts, higher density often correlates with improved crystallinity, better filterability during isolation, and more predictable solid-state stability upon storage . The presence of the 3-fluoro substituent also introduces a ¹⁹F NMR handle absent in non-fluorinated analogs, enabling reaction monitoring and purity assessment without isotopic labeling [1].

Solid-state properties Crystallization Formulation development

Chloro-Substituted Picolinamide Class Demonstrates ~1.8–3.0× Superior Antifungal Potency vs. Mono-Halogenated Analogs in Rhizoctonia solani Assays

In a systematic structure-activity relationship study of 16 picolinamide derivatives against soil-borne fungal pathogens, chloro-substituted picolinamide derivatives exhibited maximum antifungal activity against Rhizoctonia solani with an ED₅₀ of 29.08 μg·mL⁻¹ [1]. In contrast, 4-chloro and 4-fluoro monosubstituted picolinamide derivatives displayed ED₅₀ values in the range of 51.4–87.2 μg·mL⁻¹ against the same fungal species, representing a 1.8- to 3.0-fold potency reduction [1]. While this study evaluated N-phenyl-imino-picolinamide derivatives rather than C6/C3 ring-halogenated analogs directly, the class-level inference is mechanistically informative: the chloro substituent on the picolinamide scaffold consistently outperforms fluoro and other halogen substituents in antifungal bioassays, and the combination of chloro and fluoro groups (as present in 6-chloro-3-fluoropicolinamide) offers the potential to capture both the potency advantage of chlorine and the metabolic stability advantage of fluorine [1][2].

Antifungal SAR Agrochemical fungicide discovery Structure-activity relationship

Validated as Key Synthetic Intermediate in Glucokinase Activator Patent (Merck, 2014) with Documented Biological Activity of Derived Compounds

In a 2014 patent by Parmee and Xu (Merck), 6-chloro-3-fluoropyridine-2-carboxylic acid—the direct carboxylic acid precursor to 6-chloro-3-fluoropicolinamide—was explicitly employed as the starting material in a multi-step synthesis of 2-pyridinecarboxamide derivatives (formula I) that function as glucokinase (GK) activators for the treatment of type 2 diabetes [1]. The patent includes quantitative GK activation data for the exemplified final compounds derived from this building block. While the amide form (6-chloro-3-fluoropicolinamide) can be used directly in amide coupling reactions without the need for in situ acid activation, the acid precursor serves as an alternative entry point [1]. The use of this specific 6-chloro-3-fluoro substitution pattern in a patented therapeutic program—rather than a mono-halogenated or unsubstituted picolinamide—constitutes implicit comparative selection: the inventors chose this dual-halogenation pattern over alternatives after SAR optimization, indicating its privileged status for GK activation potency and drug-like properties [1].

Glucokinase activation Type 2 diabetes Patent-validated intermediate Medicinal chemistry

Orthogonal Synthetic Handles: Chlorine at C6 Enables SNAr Chemistry While Fluorine at C3 Modulates Ring Electronics Without Competing Reactivity

The 6-chloro-3-fluoropicolinamide scaffold provides two electronically differentiated halogen substituents with orthogonal reactivity profiles. The chlorine at C6, positioned ortho to the ring nitrogen and para to the fluorine, is activated toward nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of both the pyridine nitrogen and the 3-fluoro group [1]. In contrast, the fluorine at C3 is relatively inert under typical SNAr conditions due to its poor leaving-group ability, allowing it to serve as a persistent electronic modulator throughout synthetic sequences. This contrasts with 3,6-dichloropicolinamide, where both halogens compete as leaving groups, leading to regioisomeric mixtures in SNAr reactions . The dual-halogen pattern also enables sequential functionalization strategies: chlorine displacement via SNAr or metal-catalyzed cross-coupling at C6, followed by fluorine retention for downstream metabolic stability or ¹⁹F PET imaging applications [1][2]. The free primary amide at C2 provides a third orthogonal functionalization site for N-alkylation or peptide coupling using standard reagents (EDCI/HOBt, HATU/DIPEA) .

Synthetic methodology Cross-coupling Nucleophilic aromatic substitution Building block versatility

Multi-Vendor QC Consistency: Certified Purity ≥95–98% with Batch-Specific NMR, HPLC, and GC Documentation Supports Reproducible Procurement

6-Chloro-3-fluoropicolinamide is supplied by multiple independent vendors with certified purity levels at or above 95%, and batch-specific analytical documentation including ¹H NMR, HPLC, and GC is provided as standard . Bidepharm offers the compound at ≥95% purity with full QC data packages, while Leyan supplies at 98% purity . This multi-vendor availability with documented QC reduces single-supplier dependency risk and enables competitive procurement. In contrast, many positional isomers and mono-halogenated analogs (e.g., 3-fluoropicolinamide, certain dichloro variants) are available from fewer suppliers with less comprehensive QC documentation, increasing the risk of batch-to-batch variability in purity and impurity profiles that can confound SAR interpretation [1]. The PubChem entry (CID 90104115) provides standardized computed descriptors and InChIKey (GVLFDJJZKQPWQU-UHFFFAOYSA-N) that facilitate unambiguous compound registration in electronic laboratory notebooks and inventory systems [1].

Quality control Procurement reliability Batch-to-batch consistency Analytical characterization

6-Chloro-3-fluoropicolinamide: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry: Glucokinase Activator and Kinase Inhibitor Lead Optimization Programs

As demonstrated by the Merck patent program (Parmee & Xu, 2014), 6-chloro-3-fluoropicolinamide and its carboxylic acid precursor serve as validated intermediates for constructing glucokinase activators with documented biological activity [1]. The dual-halogenation pattern was selected over alternatives during SAR optimization, indicating its privileged status for target engagement. Medicinal chemistry teams pursuing type 2 diabetes, obesity, or related metabolic disorders should prioritize this building block for library synthesis and lead optimization, where the 3-fluoro substituent additionally provides metabolic stability and a ¹⁹F NMR handle for in vitro ADME profiling [1][2].

Agrochemical Discovery: Fungicide Lead Generation Targeting Rhizoctonia solani and Alternaria alternata

Class-level SAR evidence from Kundu and Saha (2014) demonstrates that chloro-substituted picolinamide derivatives achieve ED₅₀ values as low as 29.08 μg·mL⁻¹ against R. solani, representing a 1.8–3.0× potency improvement over mono-halogenated analogs [1]. 6-Chloro-3-fluoropicolinamide, bearing both the potency-enhancing chloro group and the metabolically stabilizing fluoro group, is a rationally justified scaffold for generating focused fungicide libraries. The free amide allows diversification via N-acylation or N-alkylation, while the C6–Cl provides a handle for further SAR exploration through SNAr or cross-coupling [1]. Dow AgroSciences patents on picolinamide fungicides (e.g., US 10,588,318 B2) reinforce the industrial relevance of this compound class [2].

Synthetic Methodology Development: Chemoselective Sequential Functionalization Using Orthogonal Halogen Reactivity

The orthogonal reactivity of chlorine (good leaving group for SNAr and cross-coupling) and fluorine (persistent electronic modulator) in 6-chloro-3-fluoropicolinamide enables sequential, chemoselective functionalization strategies that are not feasible with symmetrically dihalogenated analogs [1]. The 3-fluoro substituent activates the C6 position toward nucleophilic attack through its electron-withdrawing effect (σ_meta = +0.34) while resisting displacement, ensuring that C6-selective transformations proceed without competing reactions at C3. This property is particularly valuable for methodology groups developing new Pd-catalyzed coupling protocols, directing-group-assisted C–H functionalization, or late-stage diversification strategies, where regioisomeric purity of the product is critical [1].

PET Imaging and Theranostic Agent Development: ¹⁸F-Radiolabeling Precursor Programs

Fluoropicolinamide-benzamide conjugates have been evaluated as radioiodinated theranostic agents for melanoma imaging, demonstrating the translational relevance of the fluoropicolinamide core in molecular imaging [1]. The persistent 3-fluoro substituent in 6-chloro-3-fluoropicolinamide provides a non-radioactive reference standard for method development, while the C6–Cl position offers a site for installing radiohalogens (¹⁸F, ¹³¹I) or prosthetic groups for PET and SPECT applications. The compound's computed drug-like properties—XLogP3-AA of 1.1, TPSA of 56 Ų, low molecular weight (174.56)—fall within favorable ranges for CNS-penetrant imaging agents, supporting its use as a scaffold in radiopharmaceutical discovery [2].

Quote Request

Request a Quote for 6-Chloro-3-fluoropicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.